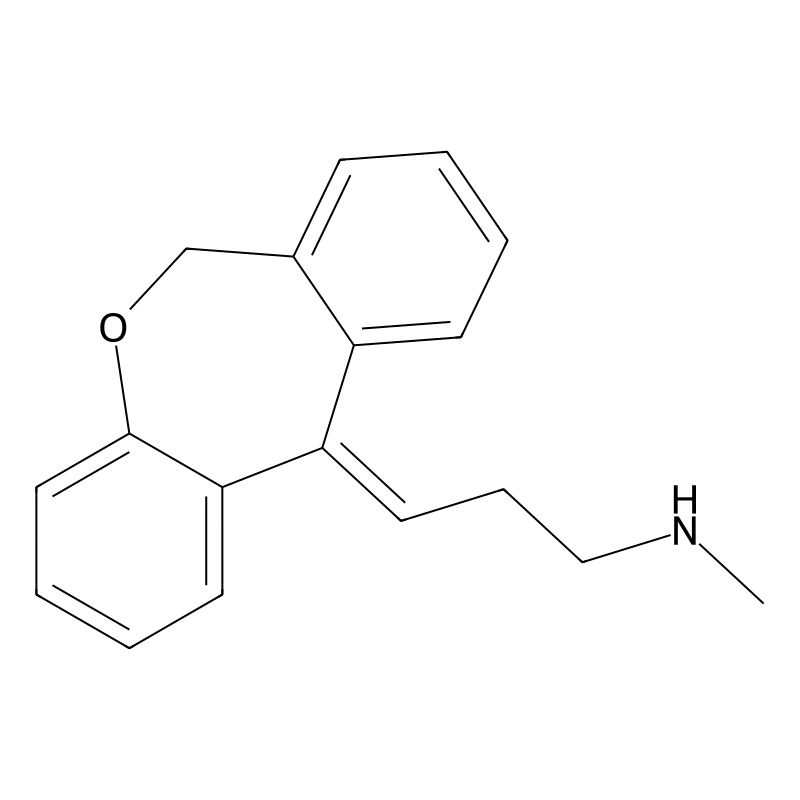

(E)-Desmethyldoxepin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolic Pathway and Stereospecificity

The following diagram illustrates the primary metabolic pathways of doxepin, highlighting the specific role of CYP2D6.

Doxepin metabolism pathway showing CYP2D6's exclusive role in E-isomer hydroxylation.

Research demonstrates that CYP2D6 catalyzes the hydroxylation of E-desmethyldoxepin with high affinity (Km in the range of 5–8 μM), but shows no activity toward the Z-isomer [1]. This exclusive preference for the E-isomeric forms means that individuals with different CYP2D6 metabolic capacities will process this compound differently.

Key Experimental Data and Protocols

To study CYP2D6 metabolism, researchers use specific in vitro systems and analytical techniques.

Enzyme Kinetics of E-Desmethyldoxepin Hydroxylation

The following table summarizes key kinetic parameters for the CYP2D6-mediated metabolism of E-desmethyldoxepin:

| Parameter | Value for E-Desmethyldoxepin Hydroxylation | Experimental System | Citation |

|---|---|---|---|

| Km (Affinity) | 5–8 μM | Recombinant CYP2D6 & Human Liver Microsomes | [1] |

| Vmax (Rate) | Information not specified in search results | Recombinant CYP2D6 & Human Liver Microsomes | [1] |

| Key Inhibitor | Quinidine (strong inhibition) | Human Liver Microsomes | [1] |

Detailed In Vitro Methodology

A standard protocol for investigating this metabolic pathway involves the following steps [1]:

- Incubation Setup: Human liver microsomes or recombinant CYP2D6 enzymes are incubated with the substrate (E-desmethyldoxepin) at concentrations ranging from low (e.g., 1 μM) to higher levels (e.g., up to 1500 μM) in a suitable buffer.

- Reaction Initiation: The metabolic reaction is started by adding the cofactor NADPH, which is essential for CYP450 enzyme activity.

- Inhibition Studies: To confirm CYP2D6's specific role, a selective mechanism-based inhibitor like quinidine is added to parallel incubation samples.

- Reaction Termination: After a set period, the reaction is stopped, typically by cooling or adding an organic solvent like acetonitrile.

- Analysis: The consumption of E-desmethyldoxepin and/or formation of its hydroxylated metabolites are quantified. Historically, gas chromatography-mass spectrometry (GC-MS) was used [1], though modern methods often use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3].

Modern LC-MS/MS Bioanalysis

For precise quantification of doxepin and desmethyldoxepin in biological samples, a robust LC-MS/MS method can be used [2]:

- Chromatography: A C8 column (e.g., 100 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile-methanol and 2.0 mM ammonium formate.

- Mass Spectrometry: Detection in positive ionization mode with Multiple Reaction Monitoring (MRM). The transition for doxepin is m/z 280.1 → 107.0 and for nordoxepin (desmethyldoxepin) is m/z 266.0 → 107.0.

- Sample Prep: Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) from plasma samples.

- Performance: The method is highly sensitive, with a lower limit of quantitation (LLOQ) achievable in the picogram per milliliter (pg/mL) range [2].

Experimental Workflow for Metabolic Studies

The process of characterizing a metabolite's formation pathway generally follows the workflow below.

A generalized workflow for in vitro metabolic pathway identification and characterization.

Clinical and Pharmacogenetic Implications

The central role of CYP2D6 in clearing E-desmethyldoxepin means that a patient's CYP2D6 phenotype significantly impacts their exposure to the active metabolite [4] [5] [1].

- Ultrarapid Metabolizers (UMs) may rapidly clear E-desmethyldoxepin, potentially reducing its therapeutic effects [4] [6].

- Poor Metabolizers (PMs) have reduced or absent CYP2D6 activity, which can lead to the accumulation of the parent compound doxepin and altered ratios of E- and Z-desmethyldoxepin, potentially increasing the risk of concentration-dependent adverse effects [4] [1].

- Drug-Drug Interactions (DDIs): The administration of strong CYP2D6 inhibitors (e.g., paroxetine, quinidine) can cause phenoconversion, where a genetic Normal Metabolizer temporarily exhibits the phenotype of a Poor Metabolizer, altering doxepin and desmethyldoxepin exposure [5].

References

- 1. Role of cytochrome P450 2D6 (CYP2D6) in the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Highly sensitive LC–MS/MS method to estimate doxepin and ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of doxepin and desmethyldoxepin in human ... [sciencedirect.com]

- 4. Impact of the CYP2D6 ultra-rapid metabolizer genotype on ... [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive CYP2D6 Drug–Drug–Gene Interaction ... [pmc.ncbi.nlm.nih.gov]

- 6. CYP2D6 Overview: Allele and Phenotype Frequencies - NCBI [ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Stereoselective Pharmacokinetics of Desmethyldoxepin Isomers

Introduction

Desmethyldoxepin (also known as nordoxepin) represents the primary active metabolite of the tricyclic antidepressant doxepin, playing a critical role in the overall therapeutic profile of the parent drug. [1] Commercial doxepin formulations are administered as an "irrational mixture" of geometric isomers, consisting of approximately 85% E-isomer (trans-doxepin) and 15% Z-isomer (cis-doxepin). [2] [3] This initial ratio undergoes significant alteration during metabolic processing, resulting in a stereoselective enrichment of specific isomer forms that substantially influences clinical outcomes. The stereoselective pharmacokinetics of desmethyldoxepin isomers have become an important area of pharmacological research due to their implications for individualized dosing strategies, understanding interpatient variability, and optimizing therapeutic efficacy while minimizing adverse effects in clinical practice.

Chemical Identity and Stereochemistry

Desmethyldoxepin exists as a pair of geometric isomers resulting from restricted rotation around the central bond in the molecule's structure. The fundamental chemical characteristics of desmethyldoxepin and its isomeric forms are detailed below:

- Chemical Formula: C₁₈H₁₉NO [4] [5]

- Average Mass: 265.356 g/mol [4] [5]

- Monoisotopic Mass: 265.14666 [4] [5]

- IUPAC Name: 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine [4]

The stereochemical configuration of desmethyldoxepin isomers follows established nomenclature systems:

- (E)-desmethyldoxepin: Also referred to as trans-desmethyldoxepin [6]

- (Z)-desmethyldoxepin: Also referred to as cis-desmethyldoxepin [5]

- CAS Registry Numbers: (E)-isomer: 67035-76-1; (Z)-isomer: 58534-46-6 [6]

The structural distinction between isomers significantly influences their pharmacological properties and metabolic behavior, with the Z-isomer demonstrating greater pharmacological activity compared to its E-counterpart. [2]

Stereoselective Metabolism

The metabolic processing of doxepin and desmethyldoxepin demonstrates pronounced stereoselectivity, primarily driven by the differential specificity of cytochrome P450 enzymes for each geometric isomer. The complexity of this metabolic pathway can be visualized through the following conceptual overview:

Conceptual overview of stereoselective metabolic pathways for doxepin isomers.

Primary Metabolic Pathways

N-Demethylation Pathway: The biotransformation of parent doxepin to desmethyldoxepin represents the primary metabolic route, predominantly catalyzed by CYP2C19 (>50% contribution), with secondary contributions from CYP1A2 and CYP2C9. [7] Notably, CYP3A4 demonstrates minimal involvement in this metabolic step. [7]

Hydroxylation Pathway: The secondary metabolism of both doxepin and desmethyldoxepin occurs via hydroxylation, exclusively mediated by CYP2D6 with absolute stereospecificity for E-isomer forms. [3] This enzymatic preference results in significantly faster clearance of E-doxepin and E-desmethyldoxepin compared to their Z-configuration counterparts. [3]

Stereoselective Enrichment Mechanism

The differential metabolic rates between geometric isomers create a phenomenon of stereoselective enrichment observed in clinical settings:

Parent Drug Ratio Preservation: Following administration of commercial doxepin (85:15 E:Z ratio), plasma concentrations of the parent drug maintain approximately the same isomeric ratio. [8]

Metabolite Ratio Inversion: In contrast, desmethyldoxepin metabolites exhibit a significantly altered ratio, with studies reporting nearly 1:1 equilibrium between E- and Z-desmethyldoxepin isomers in plasma, or in some cases, higher concentrations of the Z-metabolite after 10 hours post-administration. [2] [1]

Metabolic Terminal Point: Research indicates that Z-desmethyldoxepin may represent a terminal metabolic product with limited further oxidation pathways, contributing to its accumulation relative to the E-isomer. [3]

Pharmacokinetic Parameters

Comprehensive evaluation of stereoselective pharmacokinetic parameters reveals substantial differences between desmethyldoxepin isomers, significantly influencing their clinical behavior and therapeutic application.

Table 1: Stereoselective Pharmacokinetic Parameters of Doxepin and Desmethyldoxepin

| Parameter | Doxepin (Parent Drug) | Desmethyldoxepin (Metabolite) |

|---|---|---|

| Isomeric Ratio in Formulation | 85% E-, 15% Z-isomer [2] [3] | Formed metabolically |

| Plasma Isomeric Ratio | Maintains ~85:15 (E:Z) ratio [8] | Approaches ~50:50 (E:Z) or Z > E after 10h [2] [1] |

| Elimination Half-Life | 8-24 hours (mean 17h) [9] | 28-31 hours [9] [1] |

| Primary Metabolic Enzymes | CYP2C19 (N-demethylation), CYP2D6 (hydroxylation, E-only) [3] [7] | CYP2D6 (hydroxylation, E-only) [3] |

| Key Metabolic Characteristics | E-isomer metabolized faster than Z-isomer [3] | Z-isomer may be terminal metabolite [3] |

Table 2: Cytochrome P450 Enzyme Contributions to Doxepin Isomer Metabolism

| Enzyme | Reaction Type | Stereoselectivity | Relative Contribution |

|---|---|---|---|

| CYP2C19 | N-demethylation | Moderate (both isomers) | >50% (primary enzyme) [7] |

| CYP2D6 | Hydroxylation | Exclusive for E-isomers [3] | High for E-isomer clearance |

| CYP1A2 | N-demethylation | Moderate (both isomers) | Minor [7] |

| CYP2C9 | N-demethylation | Moderate (both isomers) | Minor [7] |

| CYP3A4 | N-demethylation | Moderate (both isomers) | Minimal/None [7] |

Analytical Methodologies

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) coupled with advanced detection systems represents the primary methodology for stereoselective analysis of desmethyldoxepin isomers. The technical requirements for adequate separation include:

Stereospecific Resolution: Chromatographic conditions must successfully resolve geometric isomers despite their structural similarity, typically requiring specialized column chemistry and optimized mobile phase composition. [8]

Simultaneous Quantification: Methods must enable concurrent measurement of both parent drug isomers (E- and Z-doxepin) and their corresponding metabolites (E- and Z-desmethyldoxepin) in complex biological matrices. [8]

Detection Sensitivity: Implementation of mass spectrometric detection (GC-MS or LC-MS/MS) provides the necessary sensitivity for quantifying low plasma concentrations, particularly for the Z-isomer forms which typically circulate at substantially lower levels than E-isomers. [3]

In Vitro Study Systems

Preclinical evaluation of desmethyldoxepin stereoselectivity employs several complementary experimental systems:

Human Liver Microsomes: These preparations contain the complete complement of human cytochrome P450 enzymes and provide a robust system for evaluating metabolic rates and enzyme kinetics for each isomer. [3] [7]

Recombinant CYP Enzymes: Expression systems containing single human CYP enzymes enable precise attribution of metabolic activity to specific isoforms and determination of enzyme-specific kinetic parameters. [3]

Chemical Inhibition Studies: Selective CYP inhibitors (tranylcypromine for CYP2C19, quinidine for CYP2D6, furafylline for CYP1A2, sulfaphenazole for CYP2C9) help quantify relative contributions of specific enzymes to overall metabolism. [7]

Clinical Implications

Pharmacological Activity

Desmethyldoxepin isomers demonstrate differential pharmacological profiles that significantly influence the clinical effects of doxepin therapy:

Potency and Selectivity: Desmethyldoxepin exhibits significantly enhanced potency as a norepinephrine reuptake inhibitor compared to the parent drug, with reduced anticholinergic and antihistaminic effects. [1] This pharmacological profile may contribute substantially to the antidepressant efficacy of doxepin therapy.

Stereospecific Activity: The Z-isomer configuration demonstrates greater pharmacological activity compared to the E-isomer, making the stereoselective enrichment of Z-desmethyldoxepin clinically significant for therapeutic outcomes. [2]

Genetic Polymorphisms and Personalized Dosing

Interindividual variation in desmethyldoxepin pharmacokinetics shows strong dependence on genetically determined metabolic capacity:

CYP2C19 Polymorphisms: Individuals with reduced CYP2C19 activity (poor metabolizers) demonstrate significantly lower formation of desmethyldoxepin from parent doxepin, potentially requiring dose adjustment to achieve therapeutic effects. [7]

CYP2D6 Polymorphisms: Since CYP2D6 exclusively metabolizes E-isomer forms, genetic variations in this enzyme primarily affect clearance of E-doxepin and E-desmethyldoxepin, further influencing the isomeric ratio in circulation. [3] Research indicates that CYP2D6 poor metabolizers might be at elevated risk for adverse effects when administered standard doxepin doses. [10]

Exposure Variability: Total exposures to both doxepin and desmethyldoxepin differ by almost 10-fold between CYP2D6 ultra-rapid versus poor metabolizers, highlighting the critical importance of considering pharmacogenetics in dosing strategies. [1]

Experimental Protocols

In Vitro Metabolic Studies Using Human Liver Microsomes

Well-controlled in vitro systems provide the foundation for evaluating stereoselective metabolism of doxepin and desmethyldoxepin:

Table 3: Experimental Protocol for In Vitro Metabolic Studies

| Parameter | Specifications |

|---|---|

| Incubation System | Human liver microsomes (0.5-1.0 mg protein/mL) in phosphate buffer (pH 7.4) [3] |

| Substrate Concentration | 5-1500 μM doxepin isomers (individual or mixed) [3] |

| Reaction Initiation | NADPH-generating system (1-2 mM) [7] |

| Incubation Conditions | 37°C with gentle shaking for 15-120 minutes [3] |

| Reaction Termination | Ice-cold acetonitrile or methanol [3] |

| Analysis Method | GC-MS or LC-MS/MS with stereospecific separation [3] [8] |

Enzyme Kinetics and Inhibition Studies

Detailed characterization of enzyme-specific metabolism employs complementary approaches:

Recombinant CYP Systems: Incubation of individual doxepin isomers with specific recombinant CYP enzymes enables determination of enzyme-specific kinetic parameters (Km, Vmax). [3]

Chemical Inhibition: Selective CYP inhibitors added to human liver microsomes quantify relative enzymatic contributions at therapeutic substrate concentrations. [7]

Kinetic Analysis: Eadie-Hofstee plots which show curvilinear characteristics indicate involvement of multiple enzymes in N-demethylation, requiring sophisticated modeling approaches. [3]

In Vivo Pharmacokinetic Studies

Clinical pharmacokinetic studies employ rigorous protocols to evaluate stereoselectivity:

Study Population: Typically 20-30 healthy volunteers or patients to account for interindividual variability [2]

Dosing Protocol: Single or multiple doses of commercial doxepin (85:15 E:Z ratio) [2]

Sample Collection: Serial blood sampling over 72-96 hours to fully characterize elimination phases [2]

Stereospecific Analysis: Plasma concentration measurement of all four analytes (E- and Z-doxepin, E- and Z-desmethyldoxepin) using validated chiral methods [8]

Pharmacokinetic Calculations: Non-compartmental analysis to determine AUC, Cmax, tmax, t½, and metabolic ratios for each isomer [2]

The experimental workflow for conducting comprehensive stereoselective pharmacokinetic studies can be visualized as follows:

Experimental workflow for stereoselective pharmacokinetic studies of desmethyldoxepin isomers.

Conclusion

The stereoselective pharmacokinetics of desmethyldoxepin isomers represent a critically important aspect of doxepin pharmacology with significant implications for clinical practice and drug development. The complex metabolic interplay between geometric isomers, driven primarily by the differential specificity of CYP2C19 and CYP2D6 enzymes, results in substantial alterations to the administered isomeric ratio and directly influences therapeutic outcomes. The prolonged elimination half-life of desmethyldoxepin compared to the parent drug, coupled with the stereoselective enrichment of the more pharmacologically active Z-isomer, contributes significantly to the overall clinical profile of doxepin therapy.

References

- 1. Nordoxepin - Wikipedia [en.m.wikipedia.org]

- 2. Stereoselective pharmacokinetics of doxepin isomers [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific... [pubmed.ncbi.nlm.nih.gov]

- 4. (CHEBI:141547) desmethyldoxepin [ebi.ac.uk]

- 5. (Z)- desmethyldoxepin (CHEBI:142339) [ebi.ac.uk]

- 6. MeSH Browser [meshb.nlm.nih.gov]

- 7. (PDF) The N-demethylation of the doxepin isomers is mainly catalyzed... [academia.edu]

- 8. Stereoselective in vivo and in vitro studies on the ... [pubmed.ncbi.nlm.nih.gov]

- 9. Doxepin - Wikipedia [en.m.wikipedia.org]

- 10. Pharmacokinetics of doxepin and desmethyldoxepin : an evaluation... [semanticscholar.org]

Pharmacokinetics of Doxepin and Desmethyldoxepin

The following table summarizes the key pharmacokinetic (PK) parameters for doxepin and its active metabolite, desmethyldoxepin (nordoxepin).

| Parameter | Doxepin | Desmethyldoxepin (Nordoxepin) | Notes & References |

|---|---|---|---|

| Formation | Parent Drug | Active metabolite via hepatic N-demethylation; primarily by CYP2C19 [1] [2]. | Minor pathways involve CYP1A2, CYP2C9, CYP3A4 [3]. |

| Pharmacologic Activity | Antidepressant, antihistamine | Potent inhibitor of norepinephrine reuptake; less potent antihistamine/anticholinergic activity [2]. | Contributes to overall therapeutic and toxic effects [4]. |

| Protein Binding | ~76% - 80% [1] [5] | ~76% [1] | High protein binding; haemodialysis is not effective in overdose [5]. |

| Apparent Volume of Distribution (Vd/F) | ~20 L/kg [1] or 11,930 L [3] | Information not fully specified in search results. | Large Vd indicates extensive distribution into tissues [6]. Modeled as a function of body weight [7]. |

| Clearance (CL/F) | Mean total apparent plasma clearance: 0.93 L/hr/kg [1] | Information not fully specified in search results. | Modeled as a function of age and inhibited by CYP450 inhibitors [7]. |

| Elimination Half-Life | 8-24 hours (mean ~15-17 hrs) [3] [1] [5] | 28-31 hours (mean ~31 hrs) [3] [5] [8] | Longer half-life of the metabolite is clinically significant for accumulation and withdrawal. |

| Primary Route of Elimination | Urine (as glucuronide conjugates; <3% as unchanged drug) [3] [1] | Urine [3] | Renal impairment requires cautious use, though no specific dose adjustment guidelines are provided [3]. |

Analytical Methods for Quantification

The table below summarizes a highly sensitive and selective LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for bioequivalence and therapeutic drug monitoring (TDM) studies [4].

| Method Aspect | Specification |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Human Plasma |

| Sample Volume | 500 µL |

| Extraction Method | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether |

| Chromatographic Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-Methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Mode | Positive Ionization, Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | Doxepin: 280.1 → 107.0; Nordoxepin: 266.0 → 107.0 |

| Internal Standards (IS) | Propranolol and Desipramine |

| Linear Dynamic Range | Doxepin: 15.0–3900 pg/mL; Nordoxepin: 5.00–1300 pg/mL |

| Precision (% CV) | Intra- and inter-batch precision ≤ 8.3% for both analytes |

This method's high sensitivity (low pg/mL range) and rigorous validation make it appropriate for detailed pharmacokinetic studies [4].

Metabolic Pathways and Pharmacogenomics

Doxepin is a racemic mixture of Z-(cis) and E-(trans) isomers in an approximate 15:85 ratio [2] [6]. The metabolism is stereoselective, which has implications for its activity and drug interactions. The following diagram illustrates the primary metabolic pathways.

Primary and secondary metabolic pathways of doxepin isomers. NRI: Norepinephrine Reuptake Inhibitor.

- Key Enzymes and Inhibitors: The primary metabolic enzymes are CYP2C19 and CYP2D6 [1] [2]. Concomitant use of strong inhibitors of these enzymes (e.g., fluoxetine, sertraline, fluvoxamine, cimetidine) can significantly increase plasma concentrations of doxepin and its metabolite, raising the risk of dose-dependent adverse effects [2].

- Pharmacogenomics: Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to poor (PM) or extensive (EM) metabolizer status. CYP2D6 poor metabolizers might be at an elevated risk for adverse drug reactions when treated with standard recommended doses [9] [2].

Clinical Implications and Clinical Study Design

- Therapeutic Drug Monitoring (TDM): Due to the wide inter-individual variability in pharmacokinetics and the narrow therapeutic index of TCAs, TDM is recommended to optimize efficacy and minimize toxicity [4]. The long half-life of nordoxepin means steady-state levels require several days to achieve.

- Population Pharmacokinetics: A population PK analysis found that age significantly influences clearance (CL/F), and body weight influences the volume of distribution (V/F) [7] [10]. This suggests these factors should be considered for individualized dosing regimens, particularly in elderly populations [3].

- Dose-Dependent Effects: Doxepin's receptor affinity is dose-dependent. Low doses (3-6 mg) selectively block histamine H1 receptors for insomnia, while higher doses (75-300 mg) for depression involve serotonin and norepinephrine reuptake inhibition, with a higher incidence of anticholinergic and antiadrenergic side effects [3] [2].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Doxepin [go.drugbank.com]

- 2. Drug-Drug and Drug-Gene Interactions... | Preprints.org Doxepin [preprints.org]

- 3. Doxepin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Highly sensitive LC–MS/MS method to estimate doxepin and ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia Doxepin [en.wikipedia.org]

- 6. Absolute bioavailability and stereoselective pharmacokinetics of doxepin [pubmed.ncbi.nlm.nih.gov]

- 7. of Pharmacokinetics and doxepin : an evaluation... desmethyldoxepin [pubmed.ncbi.nlm.nih.gov]

- 8. US9107898B2 - Methods of using low-dose doxepin for the ... [patents.google.com]

- 9. of Pharmacokinetics and doxepin : an evaluation... desmethyldoxepin [semanticscholar.org]

- 10. of Pharmacokinetics and doxepin : an evaluation... desmethyldoxepin [link.springer.com]

The Metabolic Pathway of Doxepin to E-Desmethyldoxepin

E-desmethyldoxepin is the primary active metabolite of the antidepressant drug doxepin. The formation pathway is summarized in the table below [1].

| Metabolic Step | Description | Key Enzymes Involved |

|---|---|---|

| Primary Metabolism | N-desethylation to form the active metabolite N-desmethyldoxepin (E-desmethyldoxepin) | Primarily CYP2C19 and CYP2D6; minor contributions from CYP1A2 and CYP2C9 [1] |

| Secondary Metabolism | Glucuronide conjugation of N-desmethyldoxepin | Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes |

The following diagram illustrates this primary metabolic pathway:

Diagram of the primary metabolic pathway from Doxepin to E-Desmethyldoxepin.

Experimental Protocols for Studying Metabolism

The in vitro methodology using Human Liver Microsomes (HLMs) is a standard approach for investigating such metabolic pathways. The general workflow, synthesized from a relevant study on a different compound, is outlined below [2].

| Protocol Step | Description | Key Parameters & Components |

|---|

| 1. Incubation System | Incubate the parent drug with a microsomal preparation and co-factors. | - Test Compound: e.g., 20 µM

- Biological System: Pooled Human Liver Microsomes (HLMs, 1 mg/mL)

- Cofactor: NADPH-generating system [2] | | 2. Reaction Termination | Halt the enzymatic reaction at designated time points. | - Method: Add an organic solvent (e.g., cold methanol) to precipitate proteins [2] | | 3. Metabolite Analysis | Identify and characterize the metabolites formed. | - Technique: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)

- Goal: Determine accurate molecular weights and fragmentation patterns of metabolites [2] | | 4. Enzyme Identification | Determine which specific enzymes are responsible for the metabolism. | - Approach A: Use chemical inhibitors selective for specific CYP450 enzymes (e.g., CYP2C19 inhibitor).

- Approach B: Use individual recombinant human CYP450 enzymes (e.g., CYP2C19, CYP2D6) [2] |

The corresponding experimental workflow is visualized as follows:

Workflow for in vitro metabolic pathway and enzyme identification studies.

Suggestions for Deeper Research

The available information provides a solid foundation, but to create a comprehensive whitepaper, you may need to delve deeper into the following areas:

- Pharmacogenomics: Investigate how genetic polymorphisms in CYP2C19 and CYP2D6 affect the rate of E-desmethyldoxepin formation and the resulting clinical implications for doxepin dosing and efficacy [3] [1].

- Kinetic Data: Search for precise quantitative data, such as Michaelis-Menten constants (Km and Vmax), for the N-desethylation reaction of doxepin catalyzed by the specific CYP enzymes. This data is crucial for a full quantitative understanding.

- Advanced Analytical Techniques: Consider including information on the use of techniques like Nuclear Magnetic Resonance (NMR) for definitive structural confirmation of metabolites, as mentioned in a related study [2].

References

Comprehensive Technical Guide: CYP2D6 Ultra-Rapid Metabolizer Phenotype and Doxepin Metabolism

Introduction to CYP2D6 Pharmacogenetics

Cytochrome P450 2D6 (CYP2D6) represents a critical pharmacogene involved in the metabolism of approximately 20-25% of clinically used drugs across multiple therapeutic areas, including psychiatry, cardiology, and pain management [1] [2]. The CYP2D6 gene is located on chromosome 22q13.2, spans approximately 4.3 Kb, and consists of nine exons encoding a protein localized to the endoplasmic reticulum [1] [3]. What distinguishes CYP2D6 from other drug-metabolizing enzymes is its exceptional genetic polymorphism, with over 100 identified allelic variants ranging from complete loss-of-function to hyperactive genotypes [2]. These genetic variations significantly influence enzymatic activity and are distributed differentially across ethnic populations, with ultra-rapid metabolizer (UM) phenotypes occurring in 3-29% of various populations worldwide [2].

The clinical relevance of CYP2D6 pharmacogenetics stems from its significant impact on both drug efficacy and safety profiles. For medications metabolized by CYP2D6 to inactive compounds, ultra-rapid metabolizers may experience subtherapeutic drug exposure at standard doses, leading to treatment failure. Conversely, for prodrugs requiring CYP2D6-mediated activation, UMs may experience unexpectedly high exposure to active metabolites, potentially resulting in toxicity [2]. The enzyme's expression in extrahepatic tissues, including the brain, further complicates its pharmacodynamic impact, as CYP2D6 participates in the metabolism of endogenous neurotransmitters and may influence individual susceptibility to adverse drug reactions [4]. This technical guide comprehensively examines the intersection of CYP2D6 ultra-rapid metabolism with the pharmacokinetics and pharmacodynamics of doxepin, with particular emphasis on metabolite formation and clinical implications for drug development.

CYP2D6 Genetic Polymorphism and Phenotype Classification

The CYP2D6 gene exhibits remarkable genetic diversity through several mechanisms: single nucleotide polymorphisms (SNPs), small insertions/deletions (indels), and larger structural variants including gene deletions, duplications, multiplications, and hybrid formations with the closely related CYP2D7 pseudogene [1] [3]. The activity score system has been developed as a standardized approach to translate diplotypes into predicted metabolic phenotypes:

- Normal function alleles (e.g., *1, *2, *35): activity score = 1

- Decreased function alleles (e.g., *9, *17, *41): activity score = 0.5

- No function alleles (e.g., *3, *4, *5, *6): activity score = 0 [2]

The diplotype activity score (sum of both allele scores) determines phenotype classification: Poor Metabolizers (PM, score = 0), Intermediate Metabolizers (IM, score = 0.25-1), Normal Metabolizers (NM, score = 1.25-2.25), and Ultra-rapid Metabolizers (UM, score > 2.25) [2]. The UM phenotype most commonly results from gene duplication/multiplication events where individuals carry three or more functional copies of the CYP2D6 gene, leading to significantly enhanced metabolic capacity [5] [2]. This gene duplication phenomenon represents one of the most clinically significant genetic causes of non-response to CYP2D6-metabolized antidepressants, including doxepin [5].

Table: CYP2D6 Phenotype Classification Based on Genotype Activity Score

| Phenotype | Activity Score | Enzyme Activity | Prevalence Range |

|---|---|---|---|

| Poor Metabolizer (PM) | 0 | Absent | 5-10% |

| Intermediate Metabolizer (IM) | 0.25-1 | Reduced | 5-11% |

| Normal Metabolizer (NM) | 1.25-2.25 | Standard | Majority population |

| Ultra-rapid Metabolizer (UM) | >2.25 | Enhanced | 3-29% |

Doxepin Metabolism Pathways

Doxepin is a tricyclic antidepressant formulated as an irrational mixture of E (trans) and Z (cis) stereoisomers in an 85:15 ratio [6]. The drug undergoes extensive hepatic metabolism primarily via the cytochrome P450 system, with CYP2C19 and CYP2D6 representing the principal enzymes responsible for its biotransformation [7]. The metabolic pathway demonstrates remarkable stereoselective specificity, with different enzymes preferentially metabolizing specific isomers:

- CYP2C19-mediated N-demethylation: Both E- and Z-doxepin undergo N-demethylation to form the active metabolite N-desmethyldoxepin (nordoxepin) [7]. This pathway predominates at higher substrate concentrations and involves multiple enzymes, including CYP1A and CYP3A4 [6].

- CYP2D6-mediated hydroxylation: Exclusively targets E-doxepin and E-N-desmethyldoxepin with high affinity (K~m~ 5-8 μM), showing no appreciable metabolism of Z-isomers [6]. This pathway represents the high-affinity, low-capacity component of doxepin metabolism.

The Z:E ratio for nordoxepin metabolites is approximately 50:50, and while nordoxepin is generally less active than the parent compound, it demonstrates greater potency as a norepinephrine reuptake inhibitor with reduced antiadrenergic, antihistamine, and anticholinergic activity [7]. The stereoselective preference of CYP2D6 for E-doxepin isomers explains the observed enrichment of Z-N-desmethyldoxepin in vivo, as the Z-isomer has more limited metabolic pathways [6].

Doxepin Metabolic Pathways: Highlighting CYP2D6-mediated stereoselective hydroxylation of E-isomers

Impact of CYP2D6 Ultra-Rapid Metabolism on Doxepin Pharmacokinetics

The UM phenotype significantly alters doxepin pharmacokinetics, creating substantial interindividual variability in drug exposure. A seminal study by Kirchheiner et al. (2005) demonstrated that after a single 75 mg dose of doxepin, the area under the curve (AUC) of the active principle (sum of doxepin and N-desmethyldoxepin) showed a trend toward being lower in UMs compared to EMs (575 versus 1,000 nmol·h/L, P=0.07) [5] [8]. This difference was primarily driven by significantly reduced desmethyldoxepin concentrations in UMs (P=0.003) [5].

Stereoselective analysis revealed that the UM genotype specifically affected (E)-doxepin pharmacokinetic parameters, while (Z)-doxepin parameters remained consistent across CYP2D6 genotype groups [5] [8]. Most strikingly, the internal exposure to doxepin differed by more than ten-fold across the CYP2D6 genotype spectrum, illustrating the profound clinical significance of this polymorphism [5] [8]. The accelerated metabolism in UMs leads to substantially altered metabolic ratios and potentially reduced accumulation of active metabolites, which may explain the therapeutic non-response observed in some patients with this genotype.

Table: Pharmacokinetic Parameters of Doxepin and Metabolites by CYP2D6 Phenotype

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultra-rapid Metabolizers (UM) | Statistical Significance |

|---|---|---|---|---|

| AUC of active principle (nmol·h/L) | Highest exposure | 1,000 | 575 | P=0.07 (UM vs EM) |

| N-desmethyldoxepin concentrations | Elevated | Reference | Significantly reduced | P=0.003 |

| (E)-doxepin parameters | Impaired clearance | Reference | Significantly altered | P<0.05 |

| (Z)-doxepin parameters | Minimal change | Reference | No significant difference | NS |

| Overall internal exposure range | >10-fold variation across phenotypes |

Clinical Implications for Efficacy and Safety

Therapeutic Efficacy Considerations

For CYP2D6 ultra-rapid metabolizers receiving doxepin, the accelerated conversion of the parent drug to metabolites may result in subtherapeutic drug exposure at standard dosages, potentially leading to treatment failure in depressive disorders [5]. This is particularly relevant considering that the UM genotype has been identified as one reason for failure to respond to CYP2D6-metabolized antidepressants [5] [8]. The stereoselective metabolism favoring E-doxepin isomers further complicates the clinical picture, as the Z-isomer demonstrates approximately five-fold higher affinity for the H1 receptor, which is particularly relevant for the low-dose doxepin formulations approved for insomnia treatment [7].

Adverse Reaction Profile

While doxepin is generally well-tolerated at low doses (3-6 mg) used for insomnia, higher doses employed for depressive disorders pose greater interaction risks [7]. The UM phenotype may experience altered adverse effect profiles due to differential metabolite exposure. Interestingly, research has revealed that platelet serotonin concentrations were significantly higher in UMs (462 ng/10^9 platelets) compared to EMs (399 ng/10^9 platelets) and PMs (292 ng/10^9 platelets) at baseline (P<0.0001 for trend) [5] [8]. This suggests that CYP2D6 may impact serotonin homeostasis through salvage pathways converting 5-methoxytryptamine to serotonin, potentially influencing both therapeutic and adverse effect profiles [5].

Drug-Drug and Drug-Gene Interactions

The potential for phenoconversion must be carefully considered in doxepin therapy. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion) can convert genotypic NMs to phenotypic PMs, while moderate inhibitors (e.g., duloxetine, sertraline) can produce intermediate phenotypes [2]. This phenomenon represents a critical consideration in polypharmacy scenarios, particularly in psychiatric populations where multiple CYP2D6 substrates and inhibitors may be co-administered. Additionally, the involvement of CYP2C19 in doxepin metabolism creates a complex interaction network, as inhibitors of this enzyme (e.g., fluvoxamine) may further alter the metabolic profile [7].

Experimental Methodologies and Technical Approaches

Genotyping Technologies

Comprehensive CYP2D6 genotyping presents significant technical challenges due to the gene's sequence homology with pseudogenes (CYP2D7, CYP2D8) and the prevalence of structural variants including hybrid genes [3]. Validated methodologies for clinical genotyping include:

- TaqMan CNV and SNV assays: Provide copy number variant and single nucleotide variant data with phasing methodology for haplotype determination [3]

- AmpliChip CYP450 Test: One of the earliest commercial approaches covering 32 CYP2D6 variant haplotypes [3]

- Luminex xTAG systems: Multiplexed approach for CYP2D6 and CYP2C19 genotyping [3]

- Next-generation sequencing panels: Comprehensive coverage including hybrid configurations, with tools for haplotype calling from sequence data [3]

- Long-range polymerase chain reaction with Sanger sequencing: Gold standard for characterizing complex hybrid tandem arrangements [3]

A recommended clinical workflow algorithm incorporates sequential analysis beginning with core variant identification, proceeding to copy number determination, and culminating with specialized testing for hybrid genes in cases with discordant or unexpected results [3].

Phenotyping Strategies

Beyond genotyping, functional assessment of CYP2D6 activity can be valuable in both research and clinical settings:

- Metabolic ratio calculations: Using probe drugs with subsequent quantification of parent drug and metabolite concentrations [9]

- CYP2D6 saturation scores: Accounting for polypharmacy effects when multiple CYP2D6 substrates are administered concurrently [4]

- Combined genotype-phenotype assessment: Integrating pharmacogenetic data with drug interaction information to predict net enzyme activity [4]

CYP2D6 Genotyping Workflow: Recommended algorithm incorporating hybrid gene analysis

Regulatory and Clinical Implementation Perspectives

Clinical Guideline Recommendations

Prominent pharmacogenomics consortia have developed specific guidelines for doxepin dosing based on CYP2D6 phenotype. Both the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide therapeutic recommendations for doxepin that include consideration of alternative agents or dose adjustments based on CYP2D6 metabolizer status [1]. These guidelines represent a critical resource for clinicians seeking to implement pharmacogenetically-guided therapy for this TCA.

Implementation Challenges

Despite robust evidence and established guidelines, several barriers impede widespread implementation of CYP2D6 pharmacogenetics in clinical practice:

- Complex result interpretation: CYP2D6 laboratory reports often provide genotypes without comprehensive interpretation or specific dosing guidance [2]

- Phenoconversion considerations: Most electronic health record systems lack decision support tools that integrate pharmacogenetic data with concomitant medication profiles to predict net CYP2D6 activity [2]

- Technical limitations: Many genotyping platforms struggle to accurately detect hybrid tandem arrangements and complex structural variants [3]

- Evidence translation gap: Despite FDA drug labeling containing pharmacogenetic information for 72 drugs metabolized by CYP2D6, routine clinical genotyping remains uncommon [1] [2]

Conclusion and Future Directions

The CYP2D6 ultra-rapid metabolizer phenotype significantly alters doxepin pharmacokinetics through stereoselective metabolism of E-doxepin isomers, resulting in substantially reduced exposure to active metabolites and potential therapeutic failure. The more than ten-fold difference in internal drug exposure across CYP2D6 genotypes underscores the critical importance of this polymorphism in determining individual response to doxepin therapy.

Future research directions should focus on:

- Refining dose adjustment algorithms that account for both genetic status and concomitant inhibitors

- Developing rapid point-of-care genotyping technologies capable of detecting complex CYP2D6 structural variants

- Investigating the clinical impact of CYP2D6-mediated endogenous neurotransmitter metabolism

- Implementing prospective randomized trials comparing genotype-guided versus standard dosing approaches

References

- 1. A Review of the Important Role of CYP2D6 in ... [pmc.ncbi.nlm.nih.gov]

- 2. CYP2D6 pharmacogenetics and phenoconversion in ... [pmc.ncbi.nlm.nih.gov]

- 3. Methodology for clinical genotyping of CYP2D6 and ... [nature.com]

- 4. CYP2D6 in the Brain: Potential Impact on Adverse Drug ... [frontiersin.org]

- 5. Impact of the CYP - 2 genotype on D ... 6 ultra rapid metabolizer doxepin [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cytochrome P450 2 ( D ) in the stereospecific... 6 CYP 2 D 6 [research.monash.edu]

- 7. Drug-Drug and Drug-Gene Interactions... | Preprints.org Doxepin [preprints.org]

- 8. (PDF) Impact of the CYP - 2 genotype on... D 6 ultra rapid metabolizer [academia.edu]

- 9. Pharmacokinetics of codeine and its metabolite morphine in... [nature.com]

Geometric Isomers of Doxepin and Desmethyldoxepin: A Technical Guide

Chemical and Pharmacokinetic Overview of Doxepin Isomers

Doxepin is a tricyclic antidepressant commercially available as a mixture of Z-(cis) and E-(trans) geometric isomers in an approximate ratio of 15:85 [1]. These isomers and those of their active metabolite, N-desmethyldoxepin (nordoxepin), exhibit distinct pharmacological and pharmacokinetic properties [1] [2].

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data for the individual doxepin isomers following a single intravenous dose, illustrating significant stereoselectivity [1].

| Pharmacokinetic Parameter | Z-Doxepin | E-Doxepin |

|---|---|---|

| Volume of Distribution (Vss) | Large (suggesting extensive tissue binding) | Large (suggesting extensive tissue binding) |

| Half-Life in Plasma | Relatively short | Relatively short |

| Absolute Bioavailability | ~29% | ~29% |

| Renal Clearance | Very low | Very low |

| Typical Plasma Ratio (Z:E) | 15:85 (after oral administration) |

Analytical Methodologies for Isolation and Quantification

Sensitive LC-MS/MS Method for Plasma Analysis

A highly selective and sensitive LC-MS/MS method has been developed for the simultaneous determination of doxepin and its active metabolite, nordoxepin, in human plasma, suitable for pharmacokinetic and bioequivalence studies [3].

- Sample Preparation: Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) from 500 µL of human plasma [3].

- Chromatography:

- Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)

- Mobile Phase: Isocratic elution with a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)

- Flow Rate: 1.2 mL/min [3].

- Mass Spectrometry Detection:

- Ionization: Positive electrospray ionization (ESI+)

- Monitoring Mode: Multiple Reaction Monitoring (MRM)

- Transitions:

- Doxepin: m/z 280.1 → 107.0

- Nordoxepin: m/z 266.0 → 107.0 [3]

- Assay Performance:

- Linear Range: 15.0–3900 pg/mL for Doxepin; 5.00–1300 pg/mL for Nordoxepin

- Precision: Intra- and inter-batch % CV ≤ 8.3%

- Recovery: 86.6%–90.4% for Doxepin; 88.0%–99.1% for Nordoxepin [3].

HPLC for Isomer Separation

Doxepin hydrochloride can be analyzed by reverse-phase (RP) HPLC. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid [4].

Metabolic Pathway and Geometric Isomerization

A critical and novel biotransformation process occurs during the metabolism of doxepin. Studies using deuterium-labeled isomers have shown that while the Z- and E-isomers of doxepin do not interconvert directly, isomerization takes place during the N-demethylation metabolic step [2]. This means administering pure E-doxepin can lead to the formation of the Z-isomer of the metabolite N-desmethyldoxepin, and vice versa, though to a lesser extent. This explains why the plasma concentration ratio of the N-desmethyldoxepin isomers (Z:E) often differs from the 15:85 ratio of the administered doxepin drug substance [1] [2]. The proposed mechanism may involve the formation of an intermediate where the exocyclic double bond is hydrated and subsequently dehydrated [2].

The following diagram illustrates this unique metabolic pathway and the resulting isomer profiles.

Diagram of doxepin's metabolic pathway, highlighting isomerization during N-demethylation that alters the plasma Z:E ratio of the active metabolite.

Implications for Drug Development and Therapy

The stereoselective pharmacokinetics and geometric isomerization of doxepin have direct implications for its clinical use. The active Z-isomers of both the parent drug and its metabolite are primarily responsible for the therapeutic antidepressant effect, while the E-isomers are less active [1] [5]. This understanding has led to the development of purified isomer formulations, such as low-dose Z-isomer products, specifically targeting sleep maintenance disorders like insomnia [5]. Furthermore, the wide inter-individual variability observed in the pharmacokinetics of doxepin and the production of its active metabolite underscores the potential value of therapeutic drug monitoring to optimize dosing and minimize toxicity [3].

References

- 1. Absolute bioavailability and stereoselective ... [pubmed.ncbi.nlm.nih.gov]

- 2. Geometric isomerization of doxepin during its N- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Highly sensitive LC–MS/MS method to estimate doxepin and ... [pmc.ncbi.nlm.nih.gov]

- 4. of Separation hydrochloride on Newcrom R1 Doxepin column HPLC [sielc.com]

- 5. Doxepin isomers and isomeric mixtures and methods of ... [patents.google.com]

E vs Z Desmethyldoxepin: Biological Activity Differences and Analytical Methodologies - Technical Guide for Researchers

Introduction and Chemical Background

Doxepin is a tricyclic antidepressant administered clinically as a mixture of geometric isomers in approximately 85:15 ratio of E-(trans) to Z-(cis) isomers. The primary metabolic pathway for doxepin involves N-demethylation, producing desmethyldoxepin (also known as nordoxepin), which retains pharmacological activity and exists in the same isomeric forms. Understanding the differential biological activities and pharmacokinetics of these E and Z isomers is crucial for optimizing therapeutic efficacy and minimizing side effects. Commercial doxepin preparations contain these geometric isomers in the proportions Z:E = 15:85, with both Z-doxepin and its metabolite Z-N-desmethyldoxepin demonstrating significant antidepressant activity, while the corresponding E-isomers show substantially reduced therapeutic potency [1]. This stereoselectivity in drug action presents both challenges and opportunities in drug development and clinical monitoring.

The metabolic conversion of doxepin to desmethyldoxepin represents a crucial biotransformation pathway, with studies demonstrating that the isomeric composition changes significantly during this process. Unlike the parent drug where the E-isomer predominates, the metabolic conversion results in altered isomeric ratios of the desmethyl metabolite, which has profound implications for overall pharmacological activity. This technical guide comprehensively examines the biological activity differences between E- and Z-desmethyldoxepin, provides detailed analytical methodologies for their quantification, and discusses clinical implications for researchers and drug development professionals [2].

Pharmacological Activity and Receptor Binding

Differential Receptor Binding

The E- and Z-isomers of desmethyldoxepin display markedly different binding affinities for biological targets, particularly the histamine H1 receptor, which mediates the sedative properties of these compounds. Recent research utilizing receptor-bound ligand analysis combined with molecular dynamics simulations has revealed that the Z-isomer of doxepin (and by extension, Z-desmethyldoxepin) binds with approximately 5.2-fold higher affinity to the wild-type histamine H1 receptor compared to the E-isomer. When analyzed from purified H1R protein complexed with doxepin, the ratio of E- to Z-isomers bound to wild-type H1R was 55:45, indicating a strong preference for the Z-configuration despite its lower proportion in the administered drug [3].

Molecular dynamics simulations suggest that the hydroxyl group of Thr112 in the receptor binding pocket contributes to creating a chemical environment slightly more favorable for the Z-isomer, although it does not form direct hydrogen bonds with either isomer. This was confirmed through T112³·³⁷V mutation studies, which resulted in a dramatic shift in the bound isomer ratio to 89:11 (E:Z), indicating that both isomers then displayed similar affinities. This finding highlights the critical role of specific receptor residues in mediating stereoselective binding of these geometric isomers [3].

Comparative Therapeutic Potency

Table: Comparative Pharmacological Properties of Doxepin and Desmethyldoxepin Isomers

| Compound | Relative Antidepressant Potency | Receptor Binding Affinity | Sedative Properties |

|---|---|---|---|

| Z-doxepin | More active in animal models | Higher affinity for H1 receptors | Moderate |

| E-doxepin | Less therapeutically active | Lower affinity for H1 receptors | Moderate |

| Z-desmethyldoxepin | Active antidepressant | Not fully characterized | Greater sedative properties than parent drug |

| E-desmethyldoxepin | Less active | Not fully characterized | Less pronounced than Z-metabolite |

Extensive pharmacological studies have demonstrated that Z-doxepin is more potent than E-doxepin across various animal models of depression [4]. This differential activity extends to the desmethyl metabolites, with Z-desmethyldoxepin maintaining significant pharmacological activity. Importantly, desmethyldoxepin as a compound class has been found to possess greater sedative properties than the parent drug, suggesting that the metabolic transformation enhances this particular pharmacological effect [4]. The therapeutic implications of these differences are substantial, as the variable isomer ratios observed between individuals could significantly impact both efficacy and side effect profiles.

The Z-isomer of doxepin demonstrates enhanced pharmacological activity not only in antidepressant efficacy but also in receptor binding kinetics. Research indicates that the geometric configuration significantly influences the molecule's ability to interact with central nervous system targets, with the Z-configuration permitting more optimal spatial orientation for receptor binding. This structure-activity relationship is maintained in the N-desmethylated metabolites, though with potentially altered relative potency compared to the parent compounds [1] [4].

Analytical Methodologies for Isomer Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

A robust stereoselective GC-MS method has been developed for the simultaneous analysis of E- and Z-doxepin and their N-desmethyl and hydroxylated metabolites. This method employs a simple extraction procedure using either 9:1 hexane-propan-2-ol (Method 1) or 1:1 hexane-dichloromethane (Method 2), followed by derivatization with trifluoroacetic anhydride (TFAA) and analysis by GC-MS with selected ion monitoring. Both extraction methods demonstrate excellent performance characteristics for desmethyldoxepin isomers, with correlation coefficients ≥0.999 for calibration curves constructed between 50-2500 nM, and strong precision metrics (within-day C.V. ≤14% at 125 nM and ≤8% at 1000 nM) [5] [4].

Method 2 proves particularly valuable as it enables extraction and analysis of ring-hydroxylated metabolites in addition to the parent isomers and desmethyl metabolites, providing a comprehensive view of the metabolic profile. The GC conditions achieve complete separation of E- and Z-isomers of both doxepin and desmethyldoxepin, with nortriptyline serving as an effective internal standard due to its structural similarity to the analytes. The mass spectra of TFA-derivatized hydroxy metabolites provide structural information, with major ions used in selected ion monitoring mode for sensitive and specific quantification [4].

GC-MS Workflow for Isomer Analysis

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods provide an alternative approach for stereoselective analysis without requiring derivatization. One validated method employs a 3-μm analytical silica column (6 × 100 mm) with a mobile phase consisting of 0.025 M phosphate:acetonitrile:n-nonylamine in the ratio 80:20:1. This HPLC method achieves baseline separation of all four target compounds (E-doxepin, Z-doxepin, E-desmethyldoxepin, and Z-desmethyldoxepin) directly from serum samples [6].

Pharmacokinetic Data and Stereoselectivity

Absorption and Distribution

Pharmacokinetic studies reveal substantial between-subject variability in all parameters related to doxepin and desmethyldoxepin disposition. Following intravenous administration, both isomers of doxepin exhibit large volumes of distribution and relatively short half-lives in plasma, suggesting extensive distribution and/or tissue binding. The absolute bioavailability for both doxepin isomers is approximately 29%, indicating significant first-pass metabolism [1].

Table: Pharmacokinetic Parameters of Doxepin and Desmethyldoxepin Isomers

| Parameter | Z-doxepin | E-doxepin | Z-desmethyldoxepin | E-desmethyldoxepin |

|---|---|---|---|---|

| Commercial ratio | 15% | 85% | Not applicable | Not applicable |

| Absolute bioavailability | 29% | 29% | Not applicable | Not applicable |

| Plasma ratio after oral dosing | ~15% | ~85% | Varies (often >50%) | Varies (often <50%) |

| Renal clearance | Very low | Very low | Very low | Very low |

| Relative AUC in metabolites | Lower | Higher | Often higher than E-isomer | Often lower than Z-isomer |

After oral dosing, plasma concentrations of the parent doxepin isomers generally maintain the approximately 15:85 (Z:E) ratio present in the commercial formulation. However, the metabolic profile shows marked stereoselectivity, with plasma concentrations of the desmethyl metabolites displaying a dramatically different ratio that often approaches 1:1 or even shows Z-desmethyldoxepin predominance in most subjects [1]. This shift in isomeric ratio between parent drug and metabolite has significant therapeutic implications due to the pronounced pharmacological activity of Z-desmethyldoxepin.

Metabolic Interconversion

A remarkable phenomenon in doxepin metabolism is the geometric isomerization that occurs during N-demethylation. Studies using deuterium-labeled isomers have demonstrated that while interconversion of doxepin's isomers does not occur directly, the N-demethylation process itself facilitates isomerization. Specifically, administration of E-doxepin results in significant formation of Z-desmethyldoxepin, with urinary Z/E metabolite ratios ranging from 0.08 to 3.06 across individuals. Similarly, a small amount of E-desmethyldoxepin is formed from Z-doxepin in most subjects [7].

This novel biotransformation process likely involves the formation of an intermediate in which the exocyclic double bond is hydrated and subsequently dehydrated, permitting isomerization during the metabolic step. This explains the clinical observation that the Z/E plasma concentration ratio of N-desmethyldoxepin is often greater than that of the administered doxepin in therapeutically treated patients [7]. The metabolic pathway can be visualized as follows:

Metabolic Pathways of Doxepin Isomers

Clinical Implications and Research Applications

Therapeutic Drug Monitoring

The stereoselective pharmacokinetics and pharmacodynamics of doxepin and desmethyldoxepin isomers necessitate a revised approach to therapeutic drug monitoring. Traditional methods that fail to separate isomers have been shown to underestimate total active drug concentrations, potentially leading to suboptimal dosing recommendations. Research demonstrates that significantly higher levels of desmethyldoxepin and total drug are detected in plasma when E- and Z-isomers are separated and measured individually compared to non-stereoselective methods [2].

The ratio of active isomers varies substantially between individuals, influenced by factors such as genetic polymorphisms in metabolic enzymes and potential drug-drug interactions. Since the Z-isomers of both doxepin and desmethyldoxepin possess greater pharmacological activity, patients with higher proportions of these isomers may experience enhanced therapeutic effects or adverse reactions at standard doses. This interindividual variability supports the implementation of stereoselective therapeutic drug monitoring in clinical practice, particularly for patients exhibiting unexpected response patterns or adverse effects [2] [8].

Drug Development Considerations

The stereoselective metabolism and differential pharmacological activity of doxepin isomers offer important insights for future drug development. The demonstration that geometric isomerization occurs during metabolism reveals a novel biotransformation pathway that may apply to other compounds with similar structural features. Furthermore, the enhanced activity of the Z-isomers suggests that development of single-isomer formulations could optimize the therapeutic profile, potentially allowing for lower doses and reduced side effects while maintaining efficacy [7] [3].

Recent research on receptor binding characteristics provides a structural basis for the observed differences in isomer activity, offering guidance for rational drug design. The finding that a single amino acid residue (Thr112) in the H1 receptor binding pocket dramatically influences isomer preference illustrates how molecular targeting can be optimized through understanding stereoselective interactions. These insights could inform the development of new compounds that selectively target specific receptor subtypes with enhanced precision [3].

Conclusion

The E- and Z-isomers of desmethyldoxepin exhibit marked differences in biological activity, receptor binding, and pharmacokinetic profiles that have significant implications for both clinical practice and pharmaceutical development. The Z-isomer demonstrates superior binding affinity for the histamine H1 receptor and enhanced antidepressant potency compared to the E-isomer, while the unique metabolic isomerization during N-demethylation results in altered isomeric ratios that influence overall pharmacological activity.

References

- 1. Absolute bioavailability and stereoselective ... [pubmed.ncbi.nlm.nih.gov]

- 2. Cis- and trans-isomers of doxepin and desmethyldoxepin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of the doxepin E/Z-isomers to ... [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective measurement of E- and Z-doxepin and its ... [sciencedirect.com]

- 5. Stereoselective measurement of E - and Z -doxepin and its N-desmethyl... [research.monash.edu]

- 6. determination of E- and Z-doxepin and E- and... Quantitative [pubmed.ncbi.nlm.nih.gov]

- 7. Geometric isomerization of doxepin during its N- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective pharmacokinetics of doxepin isomers [link.springer.com]

desmethyldoxepin role in tricyclic antidepressant efficacy

Pharmacological Profile of Desmethyldoxepin

| Property | Description |

|---|---|

| Relationship to Parent Drug | Primary active metabolite of Doxepin [1] [2]. |

| Metabolic Pathway | Formed via CYP2C19 and CYP2D6-mediated N-demethylation of Doxepin [1] [2]. |

| Systemic Exposure | Achieves plasma concentrations comparable to or exceeding the parent drug over time; exhibits stereoselective pharmacokinetics [3]. |

| Key Pharmacological Activity | Contributes significantly to the overall therapeutic effect of Doxepin; precise potency relative to parent is quantitatively undetermined in available literature [1] [4]. |

| Elimination Half-Life | Approximately 31 hours (significantly longer than Doxepin's ~15 hours) [1] [5]. |

Analytical Method for Quantification

The following is a high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for the simultaneous determination of desmethyldoxepin and other antidepressants in human serum, suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [6].

| Protocol Step | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile [6]. |

| Chromatography Column | ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) [6]. |

| Mobile Phase | A) Water with 0.1% formic acid & 10 mmol/L ammonium acetate; B) Methanol with 0.1% formic acid [6]. |

| Detection Method | Tandem Mass Spectrometry (MS/MS) [6]. |

| Validation | Method validated for specificity, calibration, accuracy, precision, and stability per guidelines [6]. |

Metabolic Pathway of Doxepin

The diagram below illustrates the metabolic pathway of doxepin, leading to the formation of its active metabolite, desmethyldoxepin.

Doxepin is metabolized primarily by CYP2C19 and CYP2D6 to form the active metabolite desmethyldoxepin, which is subsequently inactivated via glucuronidation [1] [2].

Efficacy and Clinical Implications

- Contribution to Therapeutic Action: Desmethyldoxepin is pharmacologically active and works alongside the parent doxepin to exert the drug's overall therapeutic effect [1] [4]. Early research suggested that clinical antidepressant response correlated better with plasma levels of desmethyldoxepin than with doxepin alone [4].

- Impact of Prolonged Half-Life: The nearly double elimination half-life of desmethyldoxepin (31 hours) compared to doxepin (~15 hours) has significant clinical implications [1] [5]. This means desmethyldoxepin accumulates to a greater extent and remains in the body long after a dose of doxepin is administered, contributing to sustained drug effects and necessitating careful dosing considerations [1].

- Stereoselective Pharmacokinetics: The pharmacokinetics of desmethyldoxepin are stereoselective. One study found that the plasma levels of the cis-isomer of desmethyldoxepin were higher than those of the trans-isomer over time. Since the cis-isomer is suggested to be more pharmacologically active, this stereoselectivity may be important for the drug's full therapeutic action [3].

Research Gaps and Future Directions

Available literature confirms desmethyldoxepin is a major active metabolite with a long half-life, but precise quantitative contributions to overall efficacy and side effects are not fully delineated. Key research gaps include:

- Receptor Binding Affinity: Detailed comparative data on the binding affinity (Ki values) of desmethyldoxepin versus doxepin for key targets like the histamine H1 receptor, serotonin transporter, and norepinephrine transporter is lacking [7].

- Preclinical Efficacy Models: Quantitative results from animal models of depression (e.g., forced swim test) specifically comparing the potency of desmethyldoxepin to doxepin are not available in the searched literature.

- Clinical Correlative Studies: Larger, modern clinical studies are needed to definitively establish the correlation between steady-state plasma concentrations of desmethyldoxepin and clinical antidepressant response metrics.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Doxepin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Stereoselective pharmacokinetics of doxepin isomers [pubmed.ncbi.nlm.nih.gov]

- 4. Doxepin Up-to-Date: A Review of its Pharmacological Properties and... [link.springer.com]

- 5. Doxepin [en.wikipedia.org]

- 6. Frontiers | High-performance liquid chromatography–tandem mass... [frontiersin.org]

- 7. Tricyclic Antidepressants: Mechanism, Clinical Applications ... [psychscenehub.com]

Receptor Binding Profiles: Doxepin vs. Desmethyldoxepin

| Receptor Target | Doxepin (Action) | Desmethyldoxepin (Action) | Notes / Comparative Potency |

|---|---|---|---|

| Histamine H1 | Antagonist [1] | Active metabolite [2] [3] | Primary target for low-dose sedative effects [2]. |

| Norepinephrine Transporter (NET) | Inhibitor [1] | More potent NET inhibitor than doxepin [2] [3] | Contributes to antidepressant effect at high doses [2]. |

| Serotonin Transporter (SERT) | Inhibitor [1] | -- | Contributes to antidepressant effect [1]. |

| Muscarinic Acetylcholine (M1-M5) | Antagonist [1] | Less potent anticholinergic activity than doxepin [2] | Associated with side effects like dry mouth [2]. |

| Alpha-1 Adrenergic | Antagonist [1] | -- | -- |

| Serotonin 5-HT2A/2B/2C | Antagonist [1] | -- | -- |

Experimental Protocols for Binding Studies

While direct protocols for E-desmethyldoxepin were not found, the following methodologies from research on its parent compound and related techniques can serve as a guide.

Radioligand Binding Assays with [11C]Doxepin: This is a well-established method for studying the histamine H1 receptor.

- Tracer Synthesis: [11C]Doxepin is synthesized by 11C-methylation of the precursor N-desmethyldoxepin with [11C]methyl triflate or [11C]methyliodide [4] [5]. The final product must have a radiochemical purity of >95% (often >99%) and high specific activity [4] [5].

- Binding Measurement (PET Imaging): Quantitative analysis of H1 receptor binding potential (BP) is performed using Positron Emission Tomography (PET). A dynamic PET scan is conducted after intravenous injection of [11C]doxepin. The binding potential is typically estimated using Logan graphical analysis with the cerebellum as a reference region, due to its negligible H1 receptor density [4] [5].

- Data Analysis: Time-activity curves are generated for regions of interest. The distribution volume ratio (DVR) is calculated, from which the binding potential (BP) is derived [4].

Cellular Electrophysiology for Functional Activity: The functional electrophysiological effects of desmethyldoxepin have been studied on isolated canine cardiac Purkinje fibers using intracellular microelectrodes [6].

- Tissue Preparation: Isolate and superfuse cardiac Purkinje fibers in a physiological solution.

- Electrophysiological Recording: Impale fibers with glass microelectrodes to measure parameters like resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), action potential duration (APD50, APD100), and effective refractory period (ERP) [6].

- Drug Application: Superfuse the tissue with increasing concentrations of the drug (e.g., 50, 250, 1000 ng/mL) and record the changes in electrophysiological parameters [6].

Metabolic Pathway and Isomer Activity

Doxepin is metabolized primarily in the liver by the cytochrome P450 system, with CYP2C19 being the primary enzyme responsible for its N-demethylation into its major active metabolite, desmethyldoxepin [2] [1]. The following diagram illustrates the metabolic relationship and the key pharmacological activities of the different isomers.

Metabolic Pathway and Key Activities of Doxepin Isomers and Metabolites

Knowledge Gaps and Research Directions

The most significant challenge is the lack of binding data specifically for the E-isomer of desmethyldoxepin. Current literature primarily discusses the activity of the racemic mixture (desmethyldoxepin). To advance research in this area, the following approaches are suggested:

- Isomer-Specific Studies: Future experiments should use purified E-desmethyldoxepin to characterize its binding affinity (Ki) and functional efficacy at the key targets listed in the table, particularly the Histamine H1 receptor and the Norepinephrine Transporter (NET).

- Structural Biology Techniques: As demonstrated by the use of doxepin in H1 receptor crystal structures (PDB: 3RZE) [7], molecular docking and X-ray crystallography could be employed to understand the precise binding mode of E-desmethyldoxepin and how it differs from the Z-isomer and the parent drug.

References

- 1. Doxepin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical ... [preprints.org]

- 3. Active Metabolites as Antidepressant Drugs: The Role of ... [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral Histamine H1 Receptor Binding Potential Measured ... [jnm.snmjournals.org]

- 5. [11C]Doxepin binding to histamine H1 receptors in living ... [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological effects of desmethylimipramine and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Peptide Linker-Based Fluorescent Ligands for the... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative Determination of E- and Z-Doxepin and E- and Z-Desmethyldoxepin in Human Serum using HPLC

Introduction

Doxepin is a tricyclic antidepressant administered as a racemic mixture of E (trans) and Z (cis) isomers, with its primary active metabolite being desmethyldoxepin (nordoxepin). Therapeutic drug monitoring (TDM) is essential for optimizing dosages due to significant pharmacokinetic variability among patients, narrow therapeutic windows, and the differential pharmacological activity of these isomers [1]. This document provides detailed application notes and protocols for the simultaneous quantification of all four isomeric compounds (E-doxepin, Z-doxepin, E-desmethyldoxepin, and Z-desmethyldoxepin) in human serum using high-performance liquid chromatography (HPLC) with UV detection, based on the validated method developed by Adamczyk et al. (1995) [2] [3] [4].

Principle of the Method

This method utilizes normal-phase HPLC with a silica stationary phase to achieve chromatographic separation of the E and Z isomers of both doxepin and desmethyldoxepin. The compounds are extracted from serum samples and separated based on their differential interaction with the polar silica surface. Detection is accomplished via UV absorption, allowing for accurate quantification at concentrations relevant for therapeutic drug monitoring.

The following workflow illustrates the complete analytical procedure:

Experimental Protocols

Equipment and Reagents

Required Equipment:

- HPLC system with isocratic or quaternary pump, autosampler, and column oven

- UV-Vis or DAD detector

- 3-μm silica analytical column (6 × 100 mm)

- Data acquisition and processing software

- Centrifuge capable of ≥10,000 × g

- Vortex mixer

- Precision pipettes (10-1000 μL)

- pH meter

Chemicals and Reagents:

- E- and Z-doxepin reference standards

- E- and Z-desmethyldoxepin reference standards

- Internal standard (e.g., perazine [5] or appropriate deuterated analogs for MS methods [6])

- HPLC-grade acetonitrile

- n-nonylamine

- Potassium dihydrogen phosphate

- Phosphoric acid

- High-purity water (HPLC grade)

Mobile Phase Preparation

Prepare 0.025 M phosphate buffer by dissolving 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to appropriate value with phosphoric acid. Prepare the final mobile phase by mixing:

Filter through a 0.45-μm membrane and degas under vacuum or by sonication for 15 minutes before use.

Sample Preparation Protocol

- Pipette 1 mL of serum sample into a clean centrifuge tube

- Add 50 μL of internal standard working solution (e.g., perazine at 1 μg/mL) [5]

- Add 100 μL of 0.1 M sodium hydroxide to adjust pH

- Add 3 mL of extraction solvent (methyl tert-butyl ether recommended [6])

- Vortex mix vigorously for 60 seconds

- Centrifuge at 10,000 × g for 10 minutes

- Transfer the organic (upper) layer to a clean tube

- Evaporate to dryness under a gentle stream of nitrogen at 40°C

- Reconstitute the residue in 100 μL of mobile phase

- Transfer to HPLC vials for analysis

Chromatographic Conditions

- Column: Silica analytical column (3-μm, 6 × 100 mm) [2] [3] [4]

- Mobile Phase: 0.025 M phosphate:acetonitrile:n-nonylamine (80:20:1)

- Flow Rate: 1.0 mL/min (adjust as needed for optimal separation)

- Detection: UV detection at appropriate wavelength (e.g., 214-254 nm)

- Injection Volume: 10-50 μL

- Temperature: Ambient (25°C) or controlled column temperature

System Suitability Testing

Before sample analysis, verify system performance:

- Resolution factor (Rs) between critical isomer pairs should be ≥1.5

- Tailing factor (T) should be ≤2.0 for all analytes

- Theoretical plates (N) should be ≥5000 per column

Method Validation and Performance Characteristics

The HPLC method has been comprehensively validated according to standard bioanalytical method validation guidelines. The table below summarizes the key performance characteristics:

Table 1. Method Validation Parameters for Doxepin and Metabolite Analysis

| Validation Parameter | HPLC-UV Method [2] [7] [5] | LC-MS/MS Method [6] |

|---|---|---|

| Linear Range | Not specified in detail | 15.0-3900 pg/mL (doxepin), 5.00-1300 pg/mL (nordoxepin) |

| Precision (% CV) | <5% (intra-day) [5] | ≤8.3% (intra- and inter-batch) |

| Recovery | >90% [5] | 86.6-90.4% (doxepin), 88.0-99.1% (nordoxepin) |

| Lower Limit of Quantification | Not specified | 15.0 pg/mL (doxepin), 5.00 pg/mL (nordoxepin) |

| Specificity | Resolves all four isomers | Specific MRM transitions monitored |

| Analysis Time | <10 minutes (estimated) | As specified in method |

Table 2. Comparative Analytical Techniques for Doxepin Quantification

| Technique | Advantages | Limitations | Applications |

|---|---|---|---|

| HPLC-UV [2] [7] | Cost-effective, widely available, adequate sensitivity for TDM | Limited sensitivity compared to MS, may not resolve all isomers in all matrices | Routine therapeutic drug monitoring, clinical pharmacokinetics |

| HPTLC [7] | High throughput, low solvent consumption | Lower sensitivity and reproducibility vs. HPLC | Screening applications |

| LC-MS/MS [6] [1] | High sensitivity and specificity, simultaneous multi-analyte detection | Expensive instrumentation, requires technical expertise | Research studies, bioavailability/bioequivalence studies, forensic applications |

Data Analysis and Interpretation

Calibration Curve Preparation

Prepare calibrators by spiking drug-free serum with reference standards at concentrations covering the expected therapeutic range. A minimum of six calibration points is recommended. Process calibrators alongside samples following the sample preparation protocol. Plot peak area ratios (analyte to internal standard) versus concentration and determine the regression equation.

Calculation of Concentrations

Calculate unknown sample concentrations using the regression equation obtained from the calibration curve. For samples exceeding the calibration range, dilute with drug-free serum and reanalyze. The following decision tree outlines the process for handling analytical results:

Troubleshooting and Technical Notes

- Peak Tailing: Ensure mobile phase contains appropriate amine modifier (n-nonylamine) and is freshly prepared

- Retention Time Drift: Check mobile phase composition consistency and column temperature stability

- Reduced Resolution: Consider column aging; may require regeneration or replacement

- Low Recovery: Verify pH adjustment during extraction and ensure proper mixing

- Carryover: Implement adequate needle wash steps and check autosampler condition

Applications in Drug Development and TDM

This HPLC method is suitable for:

- Therapeutic Drug Monitoring: Clinical routine monitoring of doxepin therapy [1]

- Pharmacokinetic Studies: Assessing isomer-specific disposition and metabolism

- Bioequivalence Studies: Comparing formulation performance [6]

- Drug-Drug Interaction Studies: Evaluating metabolic interactions

Regulatory Considerations

For applications supporting regulatory submissions, method validation should include:

- Demonstration of specificity/selectivity

- Assessment of matrix effects

- Stability evaluation under various conditions (freeze-thaw, benchtop, long-term)

- Cross-validation with reference methods when applicable

Conclusion

The described HPLC method provides a robust, accurate, and precise approach for the simultaneous quantification of E- and Z-doxepin and E- and Z-desmethyldoxepin in human serum. The method is suitable for implementation in clinical laboratories for therapeutic drug monitoring and for application in clinical pharmacology studies during drug development.

References